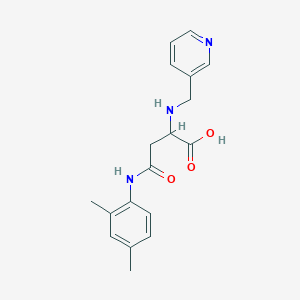![molecular formula C16H15ClN6O3S2 B12133012 2-[4-amino-5-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-sulfamoylphenyl)ac etamide](/img/structure/B12133012.png)
2-[4-amino-5-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-sulfamoylphenyl)ac etamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-アミノ-5-(3-クロロフェニル)(1,2,4-トリアゾール-3-イルチオ)]-N-(4-スルファモイルフェニル)アセトアミドは、トリアゾール環、クロロフェニル基、およびスルファモイルフェニル基を特徴とする複雑な有機化合物です。
準備方法
合成経路と反応条件
2-[4-アミノ-5-(3-クロロフェニル)(1,2,4-トリアゾール-3-イルチオ)]-N-(4-スルファモイルフェニル)アセトアミドの合成は、通常、入手しやすい前駆体から出発して、複数の段階を必要とします。トリアゾール環は、ヒドラジン誘導体と適切なアルデヒドまたはケトンを用いた環化反応によって形成することができます。クロロフェニル基は求電子置換反応によって導入され、スルファモイルフェニル基は求核置換反応によって付加することができます。
工業生産方法
この化合物の工業生産は、収率を最大化し、コストを最小限に抑えるために、合成経路の最適化を必要とする可能性があります。これには、反応条件をより適切に制御し、スケーラビリティを向上させることができる連続フローリアクターの使用が含まれる場合があります。また、環境に優しく、費用対効果の高い触媒と溶媒の使用が優先されます。
化学反応の分析
反応の種類
2-[4-アミノ-5-(3-クロロフェニル)(1,2,4-トリアゾール-3-イルチオ)]-N-(4-スルファモイルフェニル)アセトアミドは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、追加の官能基を導入したり、既存の官能基を変換したりするために、酸化される可能性があります。
還元: 還元反応は、特定の官能基を除去したり、他の官能基に変換したりするために使用できます。
置換: この化合物では、求核置換反応と求電子置換反応の両方が可能であり、新しい置換基を導入することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)があります。
還元: 水素化ホウ素ナトリウム(NaBH4)や水素化リチウムアルミニウム(LiAlH4)などの還元剤がよく使用されます。
置換: ハロゲン(例:塩素、臭素)や求核剤(例:アミン、チオール)などの試薬が一般的に用いられます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用する特定の条件と試薬によって異なります。たとえば、酸化によってスルホキシドやスルホンが生成される場合があり、還元によってアミンやアルコールが生成される場合があります。
科学的研究の応用
2-[4-アミノ-5-(3-クロロフェニル)(1,2,4-トリアゾール-3-イルチオ)]-N-(4-スルファモイルフェニル)アセトアミドは、いくつかの科学研究に適用されています。
化学: より複雑な分子の合成のためのビルディングブロックとして使用できます。
生物学: この化合物は、トリアゾール誘導体を用いた生物学的プロセスを研究するためのプローブとして役立ちます。
産業: ポリマーやコーティングなどのユニークな特性を持つ材料の製造に使用できます。
作用機序
2-[4-アミノ-5-(3-クロロフェニル)(1,2,4-トリアゾール-3-イルチオ)]-N-(4-スルファモイルフェニル)アセトアミドの作用機序は、特定の分子標的との相互作用に関係しています。トリアゾール環とスルファモイルフェニル基は、この化合物が酵素や受容体に結合し、それらの活性を調節することを可能にする重要な官能基です。この相互作用は、酵素活性の阻害やシグナル伝達経路の変化など、さまざまな生物学的効果をもたらす可能性があります。
類似化合物の比較
類似化合物
- 2-[4-アミノ-5-(3-クロロフェニル)(1,2,4-トリアゾール-3-イルチオ)]-N-(4-メチルフェニル)アセトアミド
- 2-[4-アミノ-5-(3-クロロフェニル)(1,2,4-トリアゾール-3-イルチオ)]-N-(4-ニトロフェニル)アセトアミド
独自性
2-[4-アミノ-5-(3-クロロフェニル)(1,2,4-トリアゾール-3-イルチオ)]-N-(4-スルファモイルフェニル)アセトアミドは、類似化合物と比較して、スルファモイルフェニル基の存在によってユニークです。この基は、この化合物の溶解性、安定性、および特定の分子標的との相互作用能力に独特の化学的および生物学的特性を与えます。
類似化合物との比較
Similar Compounds
- 2-[4-amino-5-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-methylphenyl)acetamide
- 2-[4-amino-5-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-nitrophenyl)acetamide
Uniqueness
Compared to similar compounds, 2-[4-amino-5-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-sulfamoylphenyl)acetamide is unique due to the presence of the sulfamoylphenyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility, stability, and ability to interact with specific molecular targets.
特性
分子式 |
C16H15ClN6O3S2 |
|---|---|
分子量 |
438.9 g/mol |
IUPAC名 |
2-[[4-amino-5-(3-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-sulfamoylphenyl)acetamide |
InChI |
InChI=1S/C16H15ClN6O3S2/c17-11-3-1-2-10(8-11)15-21-22-16(23(15)18)27-9-14(24)20-12-4-6-13(7-5-12)28(19,25)26/h1-8H,9,18H2,(H,20,24)(H2,19,25,26) |
InChIキー |
LZSXBXAKTFDQHO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Cl)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,4-dichloro-N'-{4-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide](/img/structure/B12132933.png)
![3-{(5Z)-5-[4-(octyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B12132937.png)
![2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B12132951.png)

![16-(Benzenesulfonyl)-7-methyl-3,9,11,12,13,14-hexaazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1(10),4,6,8,12,14,16-heptaen-2-one](/img/structure/B12132955.png)

![(2Z)-2-(3-phenoxybenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12132970.png)
![2-{[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B12132975.png)
![3-(2-Chlorophenyl)-5-[(4-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B12132982.png)
![2-amino-1-(3,4-dimethylphenyl)-N-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12132989.png)
![ethyl 3-methyl-4-oxo-5H,7H-thiino[4,5-d]furan-2-carboxylate](/img/structure/B12132998.png)
![2-amino-1-(2,5-dimethoxyphenyl)-N-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12133000.png)
![(2E,5Z)-2-[(2-methylphenyl)imino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B12133010.png)
